

# Technical Guide: Physicochemical Properties of $\alpha$ -Phenyl-2-pyridineacetonitrile (CAS 5005-36-7)

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## Compound of Interest

Compound Name: 2-Phenyl-2-(2-pyridyl)acetonitrile

Cat. No.: B3431424

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## Introduction

$\alpha$ -Phenyl-2-pyridineacetonitrile, with the CAS Registry Number 5005-36-7, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and organic synthesis. It is recognized as the major metabolite of the antigestrins agent SC-15396, an inhibitor of gastric acid secretion.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the physical and chemical properties of  $\alpha$ -Phenyl-2-pyridineacetonitrile, along with detailed experimental protocols for its synthesis and analysis.

## Chemical and Physical Properties

The fundamental physicochemical properties of  $\alpha$ -Phenyl-2-pyridineacetonitrile are summarized in the tables below. This data is essential for its handling, characterization, and application in a laboratory setting.

### Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C <sub>13</sub> H <sub>10</sub> N <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	194.24 g/mol	<a href="#">[3]</a>
Appearance	White to off-white or cream crystalline solid/powder	<a href="#">[3]</a>
Melting Point	83-89 °C	<a href="#">[3]</a>
Boiling Point	150 °C at 2 mmHg	<a href="#">[1]</a>
Solubility	Soluble in DMSO, DMF, and Ethanol. Slightly soluble in Chloroform and Methanol.	<a href="#">[1]</a> <a href="#">[2]</a>
Storage Temperature	0-8°C, sealed in a dry environment	<a href="#">[3]</a>

**Table 2: Spectroscopic and Analytical Data**

Property	Value	Reference(s)
UV Maximum Absorption (λ <sub>max</sub> )	260 nm	<a href="#">[2]</a>
Infrared Spectrum	Available on NIST WebBook	<a href="#">[5]</a>
<sup>1</sup> H NMR Spectrum	Data available from commercial suppliers	<a href="#">[6]</a> <a href="#">[7]</a>
Mass Spectrum (LCMS)	Data available from commercial suppliers	<a href="#">[6]</a>

## Experimental Protocols

### Synthesis of α-Phenyl-2-pyridineacetonitrile

The following protocol describes a common method for the synthesis of α-Phenyl-2-pyridineacetonitrile.[\[8\]](#)

## Materials:

- Phenylacetonitrile
- Sodium amide (powdered)
- Dry toluene
- 2-Bromopyridine
- 6 N Hydrochloric acid
- 50% Sodium hydroxide solution
- Ether
- Anhydrous sodium sulfate
- Isopropyl ether

## Procedure:

- To a stirred suspension of 31.2 g (0.80 mole) of powdered sodium amide in 200 ml of dry toluene in a 2-liter three-neck round-bottom flask, add 46.8 g (0.40 mole) of phenylacetonitrile dropwise. Maintain the temperature at 30-35°C using an ice bath.
- After the addition is complete, bring the mixture to a gentle reflux and maintain for 4.5 hours with continuous stirring.
- Add a solution of 63.6 g (0.40 mole) of 2-bromopyridine in 100 ml of toluene dropwise at a rate that maintains reflux.
- Continue stirring and refluxing for an additional 3 hours.
- Cool the mixture to 25°C and cautiously add approximately 300 ml of water.
- Separate the phases and extract the toluene layer with about 150 ml of water, followed by several portions of cold 6 N hydrochloric acid.

- Basify the acidic extracts with 50% sodium hydroxide solution while cooling, and then extract with ether.
- Wash the ether extract with water, dry over anhydrous sodium sulfate, and concentrate the solution.
- Distill the residue under reduced pressure (boiling point 134-136°C at 0.07 mmHg). The distillate will crystallize upon cooling.
- Recrystallize the solid product from isopropyl ether to yield purified  $\alpha$ -Phenyl-2-pyridineacetonitrile (melting point 87-88.5°C).

## Determination of Melting Point

The melting point of a synthesized or purified compound is a crucial indicator of its purity. A standard method for melting point determination is as follows:

Apparatus:

- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if the sample is not a fine powder)

Procedure:

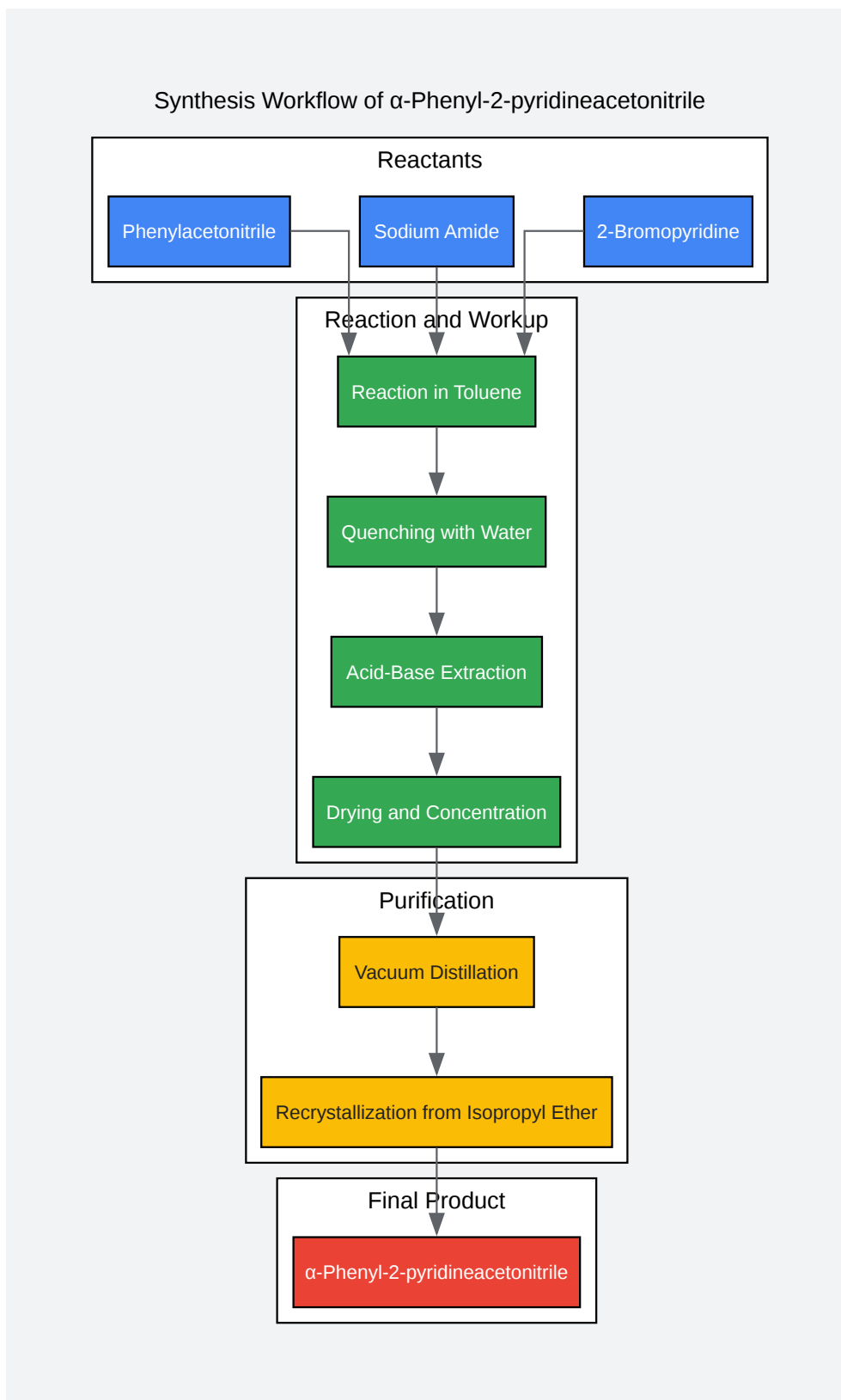
- Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.
- Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.

- Set the apparatus to heat at a rate of approximately 10-15°C per minute for a rapid initial determination.
- Observe the sample and note the temperature at which it begins to melt and the temperature at which it is completely liquid. This provides a rough melting point range.
- Allow the apparatus to cool. Prepare a new sample in a fresh capillary tube.
- Set the apparatus to heat rapidly to a temperature about 15-20°C below the approximate melting point observed in the first trial.
- Then, adjust the heating rate to a slow increase of 1-2°C per minute.
- Carefully observe the sample and record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure compound will typically have a sharp melting point range of 1-2°C.<sup>[9]</sup>

## Diagrams and Workflows

### Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of  $\alpha$ -Phenyl-2-pyridineacetonitrile.

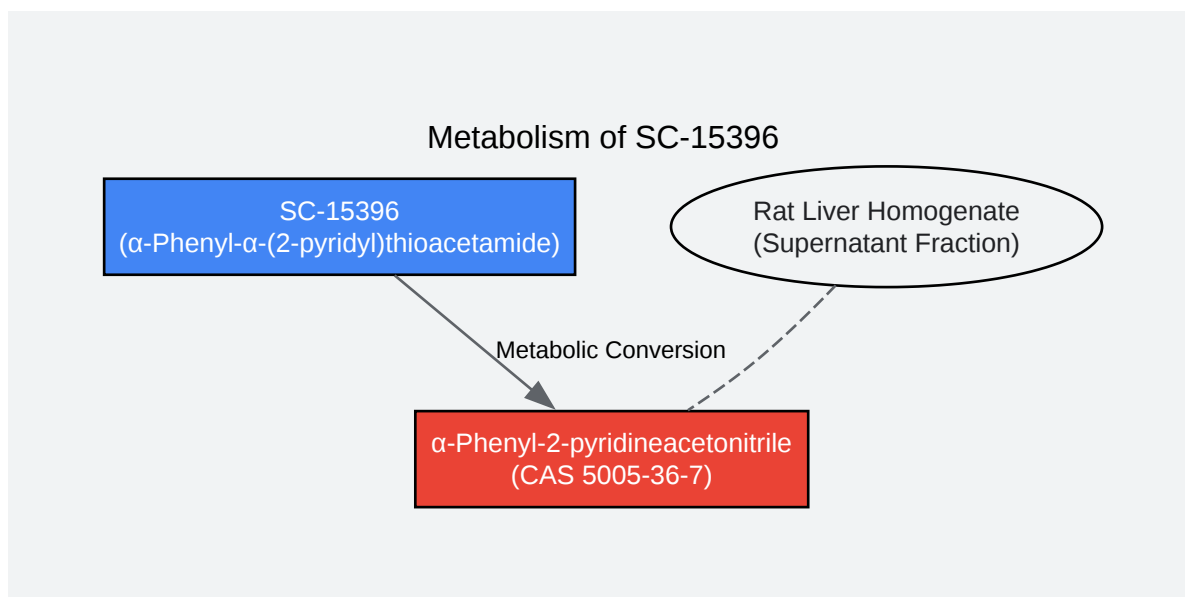


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Caption: A flowchart illustrating the synthesis of  $\alpha$ -Phenyl-2-pyridineacetonitrile.

## Metabolic Pathway

$\alpha$ -Phenyl-2-pyridineacetonitrile is the primary metabolite of the drug SC-15396. The metabolic transformation is depicted below.



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Caption: The metabolic conversion of SC-15396 to its major metabolite.

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